molecular formula C8H7ClO2S3 B14399449 2,3-Dihydro-1,4-benzodithiine-5-sulfonyl chloride CAS No. 87474-20-2

2,3-Dihydro-1,4-benzodithiine-5-sulfonyl chloride

Cat. No.: B14399449
CAS No.: 87474-20-2
M. Wt: 266.8 g/mol
InChI Key: CFXJBKPHOOGQFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydro-1,4-benzodithiine-5-sulfonyl chloride is an organic compound with the molecular formula C8H7ClO4S. It is a derivative of benzodithiine, characterized by the presence of a sulfonyl chloride group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1,4-benzodithiine-5-sulfonyl chloride typically involves the reaction of 2,3-dihydro-1,4-benzodithiine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The reaction conditions often include:

    Temperature: The reaction is usually conducted at low temperatures to prevent decomposition.

    Solvent: Common solvents used include dichloromethane or chloroform.

    Catalysts: Catalysts such as pyridine may be used to enhance the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1,4-benzodithiine-5-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids under strong oxidizing conditions.

    Reduction Reactions: Reduction of the sulfonyl chloride group can yield sulfinic acids or thiols.

Common Reagents and Conditions

    Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

Scientific Research Applications

2,3-Dihydro-1,4-benzodithiine-5-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl chloride group.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1,4-benzodithiine-5-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved include:

    Nucleophilic Substitution: The sulfonyl chloride group reacts with nucleophiles, leading to the formation of various derivatives.

    Electrophilic Addition: The compound can participate in electrophilic addition reactions due to the presence of the sulfonyl chloride group.

Comparison with Similar Compounds

2,3-Dihydro-1,4-benzodithiine-5-sulfonyl chloride can be compared with other similar compounds such as:

    2,3-Dihydro-1,4-benzodioxine-5-sulfonyl chloride: Similar structure but with oxygen atoms instead of sulfur.

    1,4-Benzodioxan-6-sulfonyl chloride: Another related compound with a different substitution pattern.

Uniqueness

Conclusion

This compound is a versatile compound with significant applications in various fields of science and industry. Its unique structure and reactivity make it a valuable tool for researchers and industrial chemists alike.

Properties

CAS No.

87474-20-2

Molecular Formula

C8H7ClO2S3

Molecular Weight

266.8 g/mol

IUPAC Name

2,3-dihydro-1,4-benzodithiine-5-sulfonyl chloride

InChI

InChI=1S/C8H7ClO2S3/c9-14(10,11)7-3-1-2-6-8(7)13-5-4-12-6/h1-3H,4-5H2

InChI Key

CFXJBKPHOOGQFT-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=C(S1)C=CC=C2S(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.